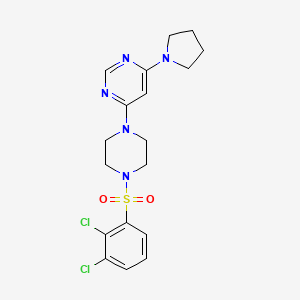

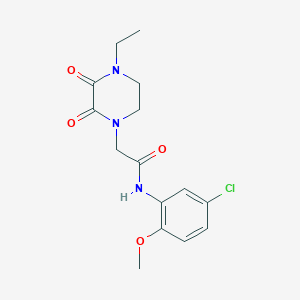

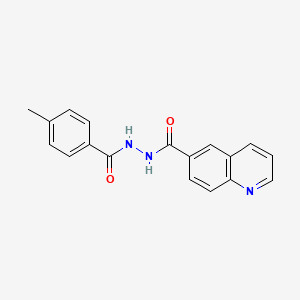

![molecular formula C17H21NO3S B2829874 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034470-44-3](/img/structure/B2829874.png)

1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[b]thiophen-3-yl is a part of a class of compounds known as thiophenes . Thiophenes are five-membered heterocyclic compounds that contain a sulfur atom . They are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be influenced by the functionalized arylpiperazines linked to benzo[b]thiophene moieties at C-2 .Physical And Chemical Properties Analysis

As mentioned earlier, thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Environmental Phenols and Health

- Urinary Concentrations and Exposure

- A study assessed exposure to various environmental phenols, including benzophenone-3, in pregnant women. The findings highlighted significant racial/ethnic differences in the urinary concentrations of some phenols, indicating differential exposures. The implications of these phenols on health, especially during sensitive periods such as pregnancy, were considered noteworthy (Mortensen et al., 2014).

Occupational Exposure and Biomarkers

- Urinary Benzylmercapturic Acid as a Marker

- Benzylmercapturic acid was explored as a potential marker for occupational exposure to toluene, demonstrating a close correlation with toluene in air. The study provided insights into using urinary biomarkers to monitor exposure to specific volatile compounds in occupational settings (Inoue et al., 2002).

Oxidative Stress and Inflammation

- Impact of Environmental Compounds on Pregnancy

- Associations between urinary concentrations of phenols and parabens and markers of oxidative stress and inflammation were examined in pregnant women. The study's findings suggested that exposure to these compounds may be related to oxidative stress and inflammation, potentially impacting birth outcomes and health (Watkins et al., 2015).

Toxicity and Drug Metabolism

- Acetaminophen Hepatotoxicity

- A study investigated the thiol modifications in mitochondrial proteins due to acetaminophen (APAP) overdose. The research focused on the role of N-acetyl-p-benzoquinone imine (NAPQI), a reactive metabolite of APAP, in binding to cellular proteins and causing toxicity (Andringa et al., 2008).

Biomonitoring and Environmental Surveys

- Biomonitoring of Benzene and Acrylamide Metabolites

- The study focused on analyzing the mercapturic acid metabolites of benzene and acrylamide in urine samples from children and adolescents. It highlighted the importance of biomonitoring to assess exposure to carcinogenic substances and the potential for exposure reduction through personal choices and policy interventions (Schwedler et al., 2020).

Wirkmechanismus

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors are a subtype of the serotonin receptor, which is a G protein-coupled receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). They play a significant role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Mode of Action

The compound interacts with its target, the 5-HT1A receptors, by binding to them. The most promising analogue of this compound displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites . This suggests that the compound may act as an agonist, activating the receptor to produce a physiological response.

Biochemical Pathways

serotonin system . Serotonin is implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety . Therefore, this compound could potentially influence these pathways and their downstream effects.

Pharmacokinetics

It was noted that the compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Given its affinity for the 5-ht1a receptors, it may influence the physiological functions regulated by these receptors, such as mood, appetite, and sleep .

Zukünftige Richtungen

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Biochemische Analyse

Biochemical Properties

The compound 1-((1-(Benzo[b]thiophen-3-yl)propan-2-yl)amino)-2-methyl-1-oxopropan-2-yl acetate has been found to have affinity towards 5-HT1A receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .

Molecular Mechanism

Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .

Eigenschaften

IUPAC Name |

[1-[1-(1-benzothiophen-3-yl)propan-2-ylamino]-2-methyl-1-oxopropan-2-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-11(18-16(20)17(3,4)21-12(2)19)9-13-10-22-15-8-6-5-7-14(13)15/h5-8,10-11H,9H2,1-4H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENKRAGRVWUQLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C(C)(C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

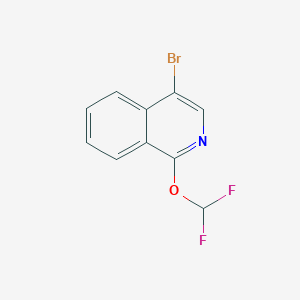

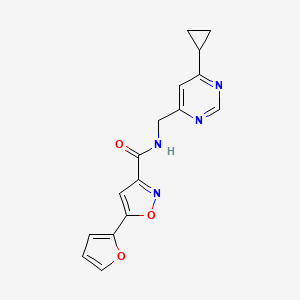

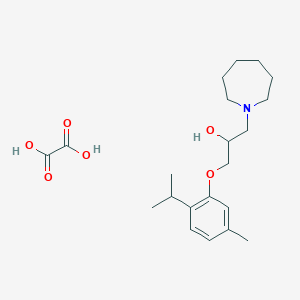

![N-(3-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829801.png)

![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-2,3-dihydro-1-benzofuran](/img/structure/B2829802.png)